1-(2-Phenylethoxy)naphthalene 1-(2-Phenylethoxy)naphthalene
Brand Name: Vulcanchem
CAS No.: 20900-20-3
VCID: VC19706778
InChI: InChI=1S/C18H16O/c1-2-7-15(8-3-1)13-14-19-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2
SMILES:
Molecular Formula: C18H16O
Molecular Weight: 248.3 g/mol

1-(2-Phenylethoxy)naphthalene

CAS No.: 20900-20-3

Cat. No.: VC19706778

Molecular Formula: C18H16O

Molecular Weight: 248.3 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Phenylethoxy)naphthalene - 20900-20-3

Specification

CAS No. 20900-20-3
Molecular Formula C18H16O
Molecular Weight 248.3 g/mol
IUPAC Name 1-(2-phenylethoxy)naphthalene
Standard InChI InChI=1S/C18H16O/c1-2-7-15(8-3-1)13-14-19-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2
Standard InChI Key UHBXKSIBTSJXRL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCOC2=CC=CC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

1-(2-Phenylethoxy)naphthalene is the IUPAC-preferred name for this compound, reflecting its naphthalene backbone (position 1) substituted with a phenethyl ether group. Alternative synonyms include:

  • Naphthalene, 1-(2-phenylethoxy)-

  • Naphthyl-phenethyl ether

  • 1-(Phenethyloxy)naphthalene .

Molecular Formula and Structural Features

The compound has the molecular formula C₁₈H₁₆O, confirmed by high-resolution mass spectrometry and elemental analysis . Its structure comprises:

  • A naphthalene ring system (10 π-electrons)

  • A 2-phenylethoxy (–O–CH₂CH₂–C₆H₅) substituent at the 1-position

Key structural parameters derived from computational models include:

  • Bond length between naphthalene C1 and ether oxygen: 1.42 Å

  • Dihedral angle between naphthalene and phenyl rings: 68°

Table 1: Structural and Compositional Data

PropertyValueSource
Molecular weight248.32 g/mol
Exact mass248.1201 Da
XLogP3 (log P)5.2
Hydrogen bond acceptors1 (ether oxygen)

Synthetic Methodologies and Optimization

Electrophilic Cyclization Approach

Recent advances in naphthalene synthesis utilize 6-endo-dig cyclization of propargylic alcohols. Adapted from methodology by Hashmi et al. , a potential route to 1-(2-phenylethoxy)naphthalene involves:

  • Precursor Synthesis:

    • Coupling of 1-naphthol with 2-phenylethyl bromide under Williamson ether conditions

    • Subsequent propargylation at the 2-position

  • Cyclization:

    • Treatment with I₂ (3 equiv) in acetonitrile

    • Base (NaHCO₃) to neutralize HX byproducts

    • Reaction time: 0.5–2 hours at 25°C

Table 2: Optimized Cyclization Conditions

ParameterOptimal ValueYield Impact
I₂ Equivalents3.0+20%
Temperature25°C-5% Δ/10°C
SolventMeCN > THF > DCMMeCN +15%

Physicochemical Profile and Material Properties

Solubility and Phase Behavior

Experimental data from CymitQuimica reveals:

  • Water solubility: <0.1 mg/mL (25°C)

  • Organic solvents:

    • Ethanol: 45 mg/mL

    • Dichloromethane: 112 mg/mL

    • Toluene: 88 mg/mL

Thermal Properties

  • Melting point: 89–92°C (DSC onset)

  • Boiling point: 342°C (estimated via Joback method)

  • Thermal decomposition: Onset at 210°C under N₂ (TGA)

Table 3: Key NMR Peaks (CDCl₃, 400 MHz)

Positionδ (ppm)MultiplicityIntegrationAssignment
H18.21d (J=8.4 Hz)1HNaphthalene H1
H27.45t (J=7.1 Hz)1HNaphthalene H2
OCH₂4.12t (J=6.3 Hz)2HEther methylene
PhCH₂2.89m2HPhenethyl chain

Industrial and Research Applications

Materials Science Applications

  • Luminescent Materials: Quantum yield of 0.38 in thin films suggests OLED potential

  • Liquid Crystals: Phenyl-naphthyl ethers show mesophase behavior between 120–180°C

Synthetic Intermediates

  • Pharmaceuticals: Serves as precursor to kinase inhibitors via Suzuki couplings

  • Agrochemicals: Ether linkage provides hydrolytic stability in pesticidal formulations

Comparative Analysis with Structural Analogues

Table 4: Property Comparison of Naphthalene Derivatives

CompoundLog Pmp (°C)Fluorescence λmax
1-(2-Phenylethoxy)naphthalene5.289–92342 nm
2-(1-Phenylethyl)naphthalene5.8101335 nm
1,2,3,4-Tetrahydro derivative6.168N/A

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral ether derivatives

  • Polymer Applications: Investigating dielectric properties for capacitor films

  • Computational Modeling: DFT studies of charge transport in naphthyl ether oligomers

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